Cas no 89877-62-3 (6-Cyanophthalide)

6-Cyanophthalide structure
6-Cyanophthalide structure
6-Cyanophthalide
89877-62-3
C9H5NO2
159.141502141953
MFCD03428560
712420
13289562

6-Cyanophthalide Properties

Names and Identifiers

    • 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
    • 6-Cyanophthalide
    • 3-oxo-1H-2-benzofuran-5-carbonitrile
    • 5-Isobenzofurancarbonitrile,1,3-dihydro-3-oxo-
    • 1-oxo-1,3-dihydroisobenzofuran-6-carbonitrile
    • 3-Oxo-phthalan-5-carbonitril
    • 3-oxo-phthalan-5-carbonitrile
    • 5-Isobenzofurancarbonitrile,1,3-dihydro-3-oxo
    • 6-cyanoisobenzofuran-1(3H)-one
    • 1,3-Dihydro-3-oxo-5-isobenzofurancarbonitrile (ACI)
    • 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
    • 3-Oxo-1H-2-benzofuran-5-carbonitrile
    • AS-50138
    • 1,3-Dihydro-3-oxo-5-isobenzofurancarbonitrile
    • AKOS006278370
    • SCHEMBL148003
    • SHFPTPKYWROKQJ-UHFFFAOYSA-N
    • DB-126736
    • 89877-62-3
    • 1,3-Dihydro-1-oxoisobenzofuran-6-carbonitrile
    • CS-0040506
    • DTXSID80534934
    • MFCD03428560
    • O11042
    • 5-Isobenzofurancarbonitrile, 1,3-dihydro-3-oxo-
    • +Expand
    • MFCD03428560
    • SHFPTPKYWROKQJ-UHFFFAOYSA-N
    • 1S/C9H5NO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,5H2
    • N#CC1C=C2C(OCC2=CC=1)=O

Computed Properties

  • 159.03200
  • 0
  • 3
  • 0
  • 159.032028402g/mol
  • 12
  • 253
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 50.1Ų

Experimental Properties

  • 1.22868
  • 50.09000
  • 1.607
  • 391.03°C at 760 mmHg
  • 193-195°C
  • 190.046°C
  • 1.36

6-Cyanophthalide Security Information

6-Cyanophthalide Customs Data

  • 2932209090
  • China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Cyanophthalide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003KBB-100mg
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
89877-62-3 97%
100mg
$35.00 2024-04-20
A2B Chem LLC
AB65495-100mg
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
89877-62-3 97%
100mg
$32.00 2024-04-19
Aaron
AR003KJN-100mg
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
89877-62-3 97%
100mg
$30.00 2024-07-18
abcr
AB512719-250 mg
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile; .
89877-62-3
250mg
€290.90 2023-06-14
Alichem
A019096474-5g
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
89877-62-3 95%
5g
$1577.18 2023-08-31
Ambeed
A400504-100mg
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
89877-62-3 97%
100mg
$43.0 2024-07-18
Chemenu
CM155363-1g
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
89877-62-3 95%
1g
$421
Crysdot LLC
CD11023433-250mg
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
89877-62-3 95+%
250mg
$223 2024-07-19
eNovation Chemicals LLC
Y1045186-100mg
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
89877-62-3 97%
100mg
$210 2022-05-25
Fluorochem
231997-250mg
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
89877-62-3 95%
250mg
£133.00

6-Cyanophthalide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Sodium persulfate Solvents: Acetonitrile ;  18 h, 80 °C
Reference
Peroxydisulfate-Mediated Transition-Metal-Free Oxidative C(sp3)-H Bond Lactonization
Nozawa-Kumada, Kanako; Kurosu, Satoshi; Shigeno, Masanori ; Kondo, Yoshinori, Asian Journal of Organic Chemistry, 2019, 8(7), 1080-1083

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Reagents: Cuprous cyanide Solvents: Water ;  0 °C; 0 °C → rt; 3.5 h, rt
Reference
Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore
Beck, Daniel E.; Abdelmalak, Monica; Lv, Wei; Reddy, P. V. Narasimha; Tender, Gabrielle S.; et al, Journal of Medicinal Chemistry, 2015, 58(9), 3997-4015

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: 2-Iodo-3,4,5,6-tetramethylbenzoic acid Solvents: Acetonitrile ,  Water ;  8 h, 30 °C
Reference
Facile organocatalytic domino oxidation of diols to lactones by in situ-generated TetMe-IBX
Jhulki, Samik; Seth, Saona; Mondal, Manas; Moorthy, Jarugu Narasimha, Tetrahedron, 2014, 70(13), 2286-2293

6-Cyanophthalide Raw materials

6-Cyanophthalide Preparation Products

6-Cyanophthalide Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89877-62-3)
ZHAO JING LI
17558870519
sales02@chemsoon.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89877-62-3)
TANG SI LEI
15026964105
2881489226@qq.com

6-Cyanophthalide Related Literature

Recommended suppliers
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